molecular formula C17H20N2O3S2 B2855862 3-(3,4-Dimethoxyphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 877655-36-2

3-(3,4-Dimethoxyphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No. B2855862
CAS RN: 877655-36-2
M. Wt: 364.48
InChI Key: PKAZLPAHTSKUJA-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. This compound is a thieno[3,2-d]pyrimidine derivative and has been shown to possess various pharmacological properties that make it a promising candidate for drug development.

Scientific Research Applications

Molecular Structure and Properties

Research on similar thienopyrimidinone compounds has focused on their molecular structure and properties. For instance, the study of benzylation and nitrosation of pyrimidinones has revealed insights into their crystalline forms and hydrogen bonding patterns, which could be relevant for understanding the structural characteristics of the compound (Glidewell et al., 2003).

Anticancer and Antimicrobial Applications

Thienopyrimidinones have been investigated for their anticancer and antimicrobial potential. A series of thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized and evaluated for their cytotoxicity against various cancer cells and their influence on tubulin polymerization, indicating potential as anticancer drugs (Gold et al., 2020). Additionally, novel pyrido[2,3-d]pyrimidines have been synthesized and evaluated for their antimicrobial potency, showing effectiveness against different bacterial strains (Sarhan et al., 2021).

Nonlinear Optical Properties

The compound's structural analogs have been explored for their nonlinear optical properties, which could be relevant for applications in optical technologies. A study on a similar organic crystal highlighted its potential in nonlinear optical applications due to its solid-state structure and intermolecular interactions (Dhandapani et al., 2017).

Enzyme Inhibition for Drug Development

Derivatives of thienopyrimidinones have been studied for their ability to inhibit enzymes such as thymidylate synthase and dihydrofolate reductase, which are key targets in cancer therapy. This suggests that the compound could have potential applications in the development of enzyme inhibitors for therapeutic purposes (Gangjee et al., 2008).

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-4-8-24-17-18-12-7-9-23-15(12)16(20)19(17)11-5-6-13(21-2)14(10-11)22-3/h5-6,10H,4,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAZLPAHTSKUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(=O)N1C3=CC(=C(C=C3)OC)OC)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethoxyphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

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